molecular formula C17H10N2O4 B14729634 1-(7-Nitro-9h-fluoren-2-yl)-1h-pyrrole-2,5-dione CAS No. 5458-87-7

1-(7-Nitro-9h-fluoren-2-yl)-1h-pyrrole-2,5-dione

Cat. No.: B14729634
CAS No.: 5458-87-7
M. Wt: 306.27 g/mol
InChI Key: MKUMBIWDLOVHJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(7-Nitro-9h-fluoren-2-yl)-1h-pyrrole-2,5-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a nitro group attached to a fluorenyl moiety, which is further connected to a pyrrole-2,5-dione structure. The presence of these functional groups imparts distinct chemical reactivity and potential utility in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Nitro-9h-fluoren-2-yl)-1h-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the nitration of fluorenyl derivatives followed by cyclization with pyrrole-2,5-dione. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and cyclization processes, utilizing advanced chemical reactors and purification systems. The scalability of these methods ensures the availability of the compound for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

1-(7-Nitro-9h-fluoren-2-yl)-1h-pyrrole-2,5-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amines, halogenated compounds, and oxidized products .

Scientific Research Applications

1-(7-Nitro-9h-fluoren-2-yl)-1h-pyrrole-2,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(7-Nitro-9h-fluoren-2-yl)-1h-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, influencing cellular oxidative stress and signaling pathways. The fluorenyl and pyrrole moieties may interact with proteins and enzymes, modulating their activity and function .

Comparison with Similar Compounds

Properties

CAS No.

5458-87-7

Molecular Formula

C17H10N2O4

Molecular Weight

306.27 g/mol

IUPAC Name

1-(7-nitro-9H-fluoren-2-yl)pyrrole-2,5-dione

InChI

InChI=1S/C17H10N2O4/c20-16-5-6-17(21)18(16)12-1-3-14-10(8-12)7-11-9-13(19(22)23)2-4-15(11)14/h1-6,8-9H,7H2

InChI Key

MKUMBIWDLOVHJY-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)N3C(=O)C=CC3=O)C4=C1C=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.